methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate
Description
Properties
IUPAC Name |
methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(14,12(16)17-2)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8,15H,7,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUNGDZWHFRBBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963809 | |
| Record name | Methyl alpha-methyltryptophanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4734-08-1 | |
| Record name | Methyl alpha-methyltryptophanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Alkylation of Methyl Cyanoacetate
The process begins with the reaction of bromoacetaldehyde dimethyl acetal (Formula II) and methyl cyanoacetate (Formula III) in the presence of an alkali metal base (e.g., sodium hydride) to yield methyl 2-cyano-3,3-dimethoxypropanoate (Formula IV).
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Reagents : Bromoacetaldehyde dimethyl acetal, methyl cyanoacetate, NaH.
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Conditions : Solvent (benzene, dimethoxyethane), 20–130°C, molar ratio 9:10 (II:III).
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Key Insight : Excess base ensures complete deprotonation of methyl cyanoacetate, facilitating nucleophilic substitution at the bromoacetaldehyde carbon.
Step 2: Hydrogenation and N-Acylation
Formula IV undergoes catalytic hydrogenation using Raney nickel in acetic anhydride to reduce the cyano group to an aminomethyl group while concurrently acetylating the amine.
Step 3: Acid Hydrolysis
The acetylated intermediate (Formula V) is hydrolyzed with aqueous HCl in tetrahydrofuran (THF) to yield an aldehyde derivative (Formula VI).
Step 4: Hydrazone Formation
Formula VI is treated with para-methoxyphenylhydrazine in HCl/THF to form the corresponding hydrazone (Formula VII).
Step 5: Cyclization to Indole Derivative
Heating Formula VII in HCl/THF induces cyclization, forming the indole core (Formula VIII).
Step 6: Ester Hydrolysis and Isolation
Final hydrolysis of Formula VIII with NaOH (3–11N) followed by acidification yields the target compound as a monohydrate.
Comparative Analysis of Methods
The patent route offers robustness and scalability, whereas hypervalent iodine methods provide modularity for structural analogs.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Scientific Research Applications
Methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate involves its interaction with various molecular targets and pathways. The indole ring system can interact with multiple receptors and enzymes, leading to a range of biological effects . For example, it may bind to DNA or proteins, affecting cellular processes such as replication, transcription, and signal transduction . The specific pathways involved depend on the particular biological activity being studied.
Comparison with Similar Compounds
Methyl (2S)-2-Amino-3-(1H-Indol-3-yl)propanoate
Methyl 2-Amino-3-(1H-Indol-4-yl)propanoate Hydrochloride
Methyl 2-(2-Chloroacetamido)-3-(1H-Indol-3-yl)propanoate
- Structure : Features a chloroacetamido group at C2.
- Synthesis: Derived from methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate via acylation .
Physicochemical Properties
Biological Activity
Methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate, also known as methyl L-tryptophanate, is an organic compound that exhibits a range of biological activities due to its structural features, including an indole ring and an amino group. This compound has garnered attention in various fields of research, particularly in pharmacology and biochemistry, for its potential therapeutic applications.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆N₂O₂ |
| Molecular Weight | 232.28 g/mol |
| Melting Point | 139-142 °C |
| Boiling Point | 394.3 °C at 760 mmHg |
| Density | 1.213 g/cm³ |
This compound interacts with several molecular targets, influencing various biological pathways:
- Molecular Targets : The compound can bind to neurotransmitter receptors and enzymes, modulating their activity. This interaction is crucial for its pharmacological effects.
- Pathways Involved : It may influence signaling pathways related to cell growth, apoptosis, and immune response, making it a candidate for further investigation in therapeutic contexts.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects by inducing apoptosis in cancer cells through its action on specific signaling pathways.
- Antimicrobial Activity : The compound has shown potential antimicrobial properties, which could be beneficial in developing new antibiotics.
- Neurotransmitter Modulation : Given its structural similarity to tryptophan, it may influence serotonin levels and thus affect mood and behavior.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Anticancer Effects : A study demonstrated that this compound inhibited the growth of certain cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism was linked to the modulation of specific oncogenic pathways (e.g., PI3K/Akt signaling) .
- Antimicrobial Activity Assessment : In vitro tests revealed that this compound exhibited significant activity against various bacterial strains, suggesting its potential as a lead compound for antibiotic development .
Safety and Toxicology
While the compound shows promise in various biological activities, safety assessments indicate potential hazards:
Q & A
Q. Advanced
- HPLC-UV : Suitable for purity checks (C18 column, 30:70 MeOH/H₂O, λ = 280 nm).
- LC-MS/MS : Preferred for trace quantification (LOQ ~0.1 ng/mL) and metabolite identification.
- Validation : Calibration curves (1–100 µg/mL) with internal standards (e.g., deuterated analogs) ensure accuracy .
What computational methods predict its interaction with biological targets?
Advanced
Molecular docking (AutoDock Vina) models binding to indole-binding proteins (e.g., serotonin receptors). MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns. Pharmacophore mapping identifies critical residues (e.g., Trp214 in HSA for plasma binding studies) .
What protocols assess in vitro toxicity?
Q. Basic
- Cytotoxicity : Hemolysis assay (RBC lysis at 100–500 µM).
- Genotoxicity : Ames test (TA98 strain) for mutagenicity.
- Hepatotoxicity : ALT/AST release in HepG2 cells .
How does structural modification influence its bioactivity?
Advanced
Structure-activity relationship (SAR) studies compare analogs:
- Ester vs. amide : Methyl ester enhances membrane permeability vs. carboxamide.
- Methyl substitution : α-Methyl group increases metabolic stability (e.g., resistance to esterases).
- Indole position : 3-Indolyl derivatives show higher receptor affinity than 4-substituted isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
